4-Chloro-2-fluorophenyl chloroformate
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Overview
Description
4-Chloro-2-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl2FO2. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically used as reagents in organic synthesis due to their ability to introduce protective groups and facilitate various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorophenyl chloroformate can be synthesized through the reaction of 4-chloro-2-fluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is carefully controlled to ensure high yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorophenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts to form carbamates.
Alcohols: Reacts to form carbonate esters.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Scientific Research Applications
4-Chloro-2-fluorophenyl chloroformate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis to introduce protective groups and facilitate various reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorophenyl chloroformate involves its role as a reagent in organic synthesis. It reacts with compounds such as alcohols, amines, or thiols to form corresponding chloroformates through an SN2 mechanism. In this process, the chlorine atom displaces the leaving group from the substrate .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simple example of a chloroformate used in organic synthesis.
Benzyl Chloroformate: Used to introduce the Cbz (carboxybenzyl) protecting group.
Fluorenylmethyloxycarbonyl Chloride: Used to introduce the FMOC protecting group.
Uniqueness
4-Chloro-2-fluorophenyl chloroformate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chloroformates. Its combination of chloro and fluoro substituents makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H3Cl2FO2 |
---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(4-chloro-2-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H |
InChI Key |
SIPAGBDVMHUCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OC(=O)Cl |
Origin of Product |
United States |
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